molecular formula C13H13NO5 B1583955 Ethyl 2-(3-nitrobenzylidene)acetoacetate CAS No. 39562-16-8

Ethyl 2-(3-nitrobenzylidene)acetoacetate

Cat. No. B1583955
CAS RN: 39562-16-8
M. Wt: 263.25 g/mol
InChI Key: YOPMSDPIOQUWFE-XYOKQWHBSA-N
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Description

Ethyl 2-(3-nitrobenzylidene)acetoacetate is an organic compound with the molecular formula C13H13NO5 . It is a mono-constituent substance of organic origin . This compound is used as an intermediate in various chemical reactions .


Synthesis Analysis

The synthesis of Ethyl 2-(3-nitrobenzylidene)acetoacetate involves several steps . The process starts with the addition of concentrated sulfuric acid to methoxy ethyl acetacetate under stirring, followed by the addition of ethyl acetate . Then, m-nitrobenzaldehyde is added and the mixture is allowed to react at room temperature . After the reaction is complete, the mixture is left to stand overnight to separate out solids . Ethyl acetate is then added until the solids are completely dissolved, followed by washing with water and collecting the organic phase . Finally, the solvent is evaporated to separate out crystals, which are then filtered and dried .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-nitrobenzylidene)acetoacetate consists of 13 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The IUPAC name for this compound is ethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate .


Chemical Reactions Analysis

Ethyl 2-(3-nitrobenzylidene)acetoacetate, like other esters, can undergo a variety of chemical reactions. For instance, it can participate in nucleophilic substitution reactions . The compound can also be used to make ketones and other molecules .

Scientific Research Applications

1. Synthesis of Cinildipine Intermediate

  • Method of Application: The synthesis method involves several steps, including the addition of concentrated sulfuric acid to methoxy ethyl acetacetate under stirring, then adding ethyl acetate; adding m-nitrobenzaldehyde, reacting at room temperature, and after the reaction is stopped, standing overnight to separate out solids; adding ethyl acetate until solids are completely dissolved, then washing with water and collecting an organic phase; and evaporating to remove a solvent so as to separate out crystals, filtering and drying .
  • Results or Outcomes: The obtained target product has high purity (more than 99%) and high yield (more than 70%). The synthesis method is mild in reaction conditions and simple and convenient to operate .

2. Transesterification of β-keto esters

  • Application Summary: The transesterification of β-keto esters, including Ethyl 2-(3-nitrobenzylidene)acetoacetate, has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .
  • Method of Application: The transesterification of β-keto esters is a convenient method for modifying both simple and elaborate esters and is commonplace in both research and industry. β-Keto ester groups may be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters .
  • Results or Outcomes: The transesterification of β-keto esters has led to the development of a variety of different approaches, with particular interest paid to methodologies with minimal environmental impact .

3. Acetoacetic Ester Synthesis

  • Application Summary: Acetoacetic ester (ethyl acetoacetate) is an extremely useful molecule that can be used to make ketones and other molecules. It is even used later on in amino acid synthesis .
  • Method of Application: The transformation from Beta-Ketoester to Ketone involves several steps, including enolate formation, enolate alkylation, and decarboxylation .
  • Results or Outcomes: This transformation allows for the synthesis of a wide range of ketones and other molecules, which can be used in various applications in organic chemistry and biochemistry .

4. Terpenoid Production

  • Application Summary: Ethyl 2-(3-nitrobenzylidene)acetoacetate can be used in the production of terpenoids using genetically engineered Escherichia coli .
  • Method of Application: The method involves the use of carboxylesterases for the hydrolysis of acetoacetate esters, including Ethyl 2-(3-nitrobenzylidene)acetoacetate. The hydrolyzed products are then used as substrates for the biosynthesis of terpenoids .
  • Results or Outcomes: This method enables the production of useful terpenoids from low-cost substrates, which may facilitate their commercial production on an industrial scale in the future .

5. Synthesis of Nitrendipine

  • Application Summary: Ethyl 2-(3-nitrobenzylidene)acetoacetate is used in the synthesis of nitrendipine . Nitrendipine is a calcium channel blocker used to treat high blood pressure.
  • Method of Application: The synthesis of nitrendipine involves several steps, including the use of Ethyl 2-(3-nitrobenzylidene)acetoacetate as a key intermediate .
  • Results or Outcomes: The synthesis of nitrendipine using Ethyl 2-(3-nitrobenzylidene)acetoacetate allows for the production of this important pharmaceutical compound .

Safety And Hazards

Ethyl 2-(3-nitrobenzylidene)acetoacetate should be handled with care to avoid exposure. It is recommended to avoid breathing in its mist, gas, or vapors and to avoid contact with skin and eyes . Protective equipment such as gloves and eye/face protection should be worn when handling this substance . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinguishing .

properties

IUPAC Name

ethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-8H,3H2,1-2H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPMSDPIOQUWFE-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-nitrobenzylidene)acetoacetate

CAS RN

39562-16-8
Record name Ethyl 2-(3-nitrobenzylidene)acetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(3-nitrobenzylidene)acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Butanoic acid, 2-[(3-nitrophenyl)methylene]-3-oxo-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-nitrobenzylidene)acetoacetate

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